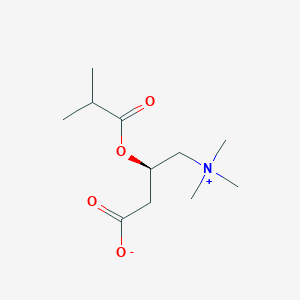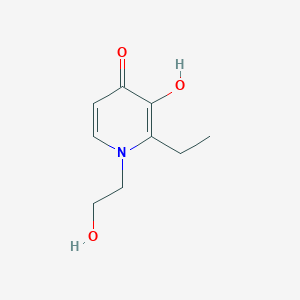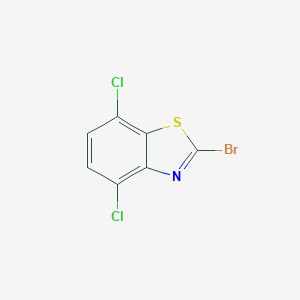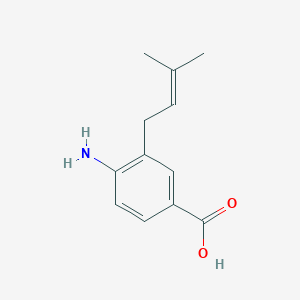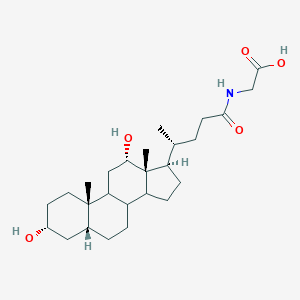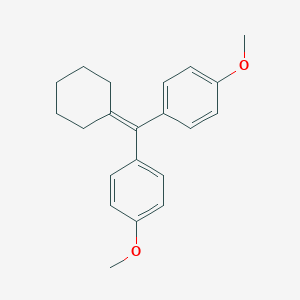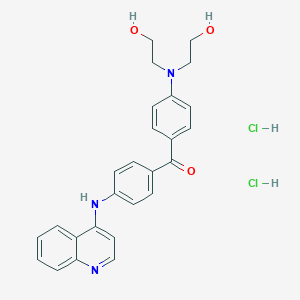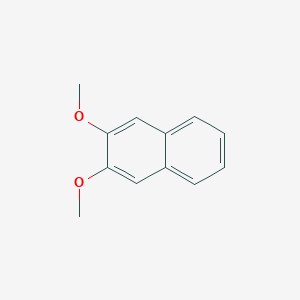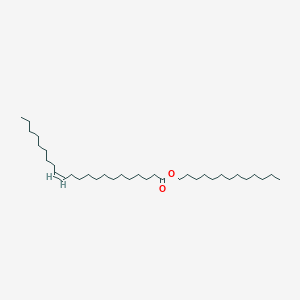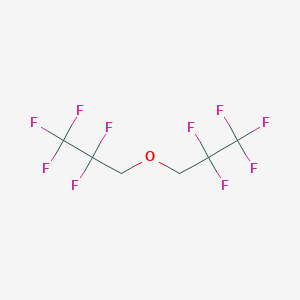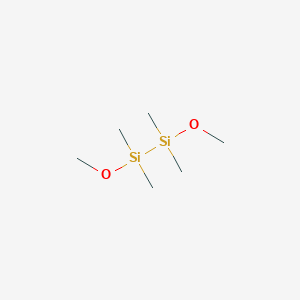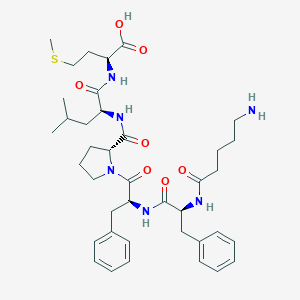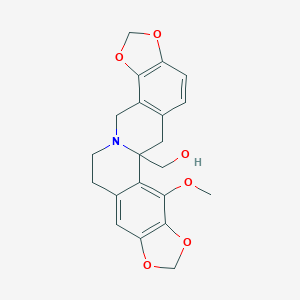
Zijinlongine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zijinlongine is a natural product that has been recently discovered and has shown great potential in the field of scientific research. It is a complex molecule that has been isolated from the roots of the plant Gastrodia elata Blume, which is commonly used in traditional Chinese medicine. Zijinlongine has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of zijinlongine is not yet fully understood. However, it is believed that this molecule works by regulating various signaling pathways in the body. It has been found to interact with several proteins and enzymes, including the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemische Und Physiologische Effekte
Zijinlongine has been found to have a wide range of biochemical and physiological effects. It has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. It also has anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, zijinlongine has been found to have anti-tumor activity, making it a promising candidate for the development of new cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using zijinlongine in lab experiments is that it is a natural product, which means that it is less likely to have toxic side effects compared to synthetic compounds. Additionally, zijinlongine has been found to be relatively stable, which makes it easier to work with in the laboratory. However, one limitation of using zijinlongine in lab experiments is that it is a complex molecule, which makes it difficult to synthesize and manipulate.
Zukünftige Richtungen
There are several future directions for the study of zijinlongine. One area of interest is the development of new drugs based on this molecule. Zijinlongine has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new therapies. Additionally, further research is needed to fully understand the mechanism of action of zijinlongine, which may lead to new insights into cellular signaling pathways. Finally, more studies are needed to explore the potential of zijinlongine as a natural product for use in traditional Chinese medicine.
Synthesemethoden
Zijinlongine is a complex molecule, and its synthesis is a challenging task. However, recent advancements in organic chemistry have made it possible to synthesize this molecule in the laboratory. The most commonly used method for synthesizing zijinlongine involves the use of a series of chemical reactions that mimic the natural biosynthesis pathway of the molecule.
Wissenschaftliche Forschungsanwendungen
Zijinlongine has shown great potential in the field of scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further study. Some of the areas where zijinlongine has been studied include neuroprotection, anti-inflammatory activity, and anti-tumor activity.
Eigenschaften
CAS-Nummer |
133086-83-6 |
|---|---|
Produktname |
Zijinlongine |
Molekularformel |
C21H21NO6 |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(3-methoxy-5,7,17,19-tetraoxa-13-azahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-2,4(8),9,15(23),16(20),21-hexaen-1-yl)methanol |
InChI |
InChI=1S/C21H21NO6/c1-24-20-17-12(6-16-19(20)28-11-26-16)4-5-22-8-14-13(7-21(17,22)9-23)2-3-15-18(14)27-10-25-15/h2-3,6,23H,4-5,7-11H2,1H3 |
InChI-Schlüssel |
HTDCXQCQZYTCTE-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO |
Kanonische SMILES |
COC1=C2C(=CC3=C1OCO3)CCN4C2(CC5=C(C4)C6=C(C=C5)OCO6)CO |
Synonyme |
zijinlongine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)
